5-Cyclopropoxy-4-methoxy-2-methylpyridine
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Overview
Description
5-Cyclopropoxy-4-methoxy-2-methylpyridine is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol This compound is characterized by a pyridine ring substituted with cyclopropoxy, methoxy, and methyl groups at positions 5, 4, and 2, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-methoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like ethanol or water, at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy positions using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Cyclopropoxy-4-methoxy-2-methylpyridine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-2-methoxy-4-methylpyridine: Similar structure with a cyclopropyl group instead of cyclopropoxy.
4-Methoxy-2-methylpyridine: Lacks the cyclopropoxy group, making it less complex.
Uniqueness
5-Cyclopropoxy-4-methoxy-2-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxy-2-methylpyridine |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(12-2)10(6-11-7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
XDWWFVPCUHCWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)OC |
Origin of Product |
United States |
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